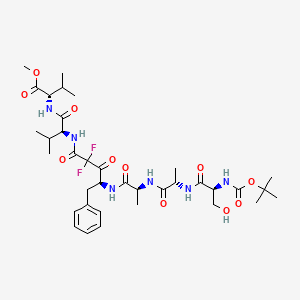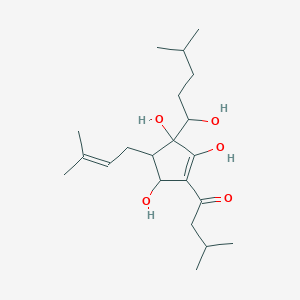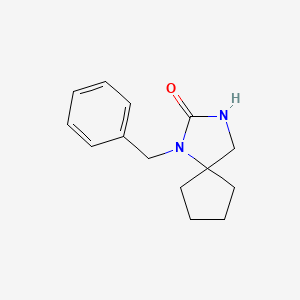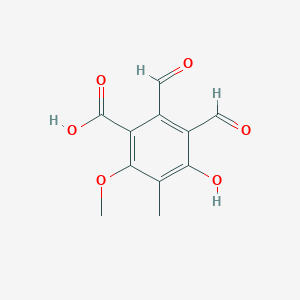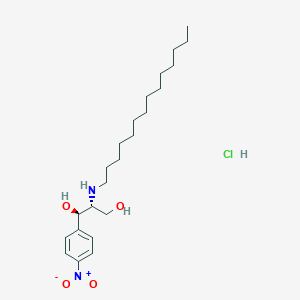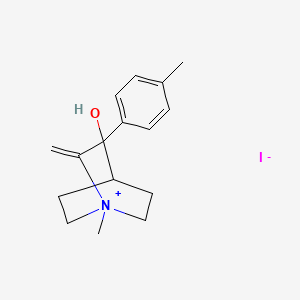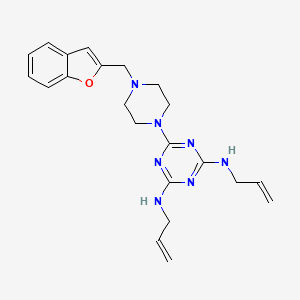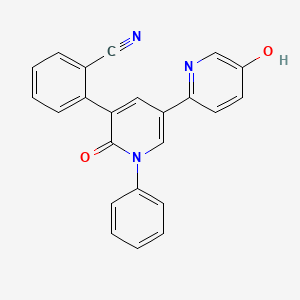
Despyridinyl-(5-hydroxypyridin-2-yl)perampanel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Despyridinyl-(5-hydroxypyridin-2-yl)perampanel is a chemical compound known for its unique structure and potential applications in various scientific fields. It is a metabolite of perampanel, a drug used to treat epilepsy. The compound’s molecular formula is C23H15N3O2, and it has a molecular weight of 365.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of despyridinyl-(5-hydroxypyridin-2-yl)perampanel involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved using a condensation reaction between a nitrile and an aldehyde in the presence of a base.
Hydroxylation: The next step involves the introduction of a hydroxyl group at the 5-position of the pyridine ring. This can be done using a hydroxylation reagent such as hydrogen peroxide or a peracid.
Despyridinylation: The final step involves the removal of the pyridine ring from the perampanel structure, which can be achieved through a series of reduction and substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
Despyridinyl-(5-hydroxypyridin-2-yl)perampanel undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Despyridinyl-(5-hydroxypyridin-2-yl)perampanel has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: As a metabolite of perampanel, it is investigated for its pharmacological properties and potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of despyridinyl-(5-hydroxypyridin-2-yl)perampanel involves its interaction with specific molecular targets and pathways. As a metabolite of perampanel, it may interact with the AMPA receptor, a type of glutamate receptor in the brain. This interaction can modulate neuronal excitability and has implications for the treatment of neurological disorders such as epilepsy .
Comparison with Similar Compounds
Despyridinyl-(5-hydroxypyridin-2-yl)perampanel can be compared with other similar compounds, such as:
Perampanel: The parent compound, used as an antiepileptic drug.
Hydroxypyridine Derivatives: Compounds with similar hydroxylated pyridine structures, which may have comparable biological activities.
Other Metabolites of Perampanel: Including various hydroxylated and des-pyridinyl derivatives.
The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties, which distinguish it from other related compounds.
Properties
CAS No. |
380919-57-3 |
|---|---|
Molecular Formula |
C23H15N3O2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[5-(5-hydroxypyridin-2-yl)-2-oxo-1-phenylpyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C23H15N3O2/c24-13-16-6-4-5-9-20(16)21-12-17(22-11-10-19(27)14-25-22)15-26(23(21)28)18-7-2-1-3-8-18/h1-12,14-15,27H |
InChI Key |
ANABGQBVYPBTIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=NC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)


